Product packaging for (3H-Imidazo[4,5-b]pyridin-7-yl)methanamine(Cat. No.:CAS No. 1566552-84-8)

(3H-Imidazo[4,5-b]pyridin-7-yl)methanamine

货号: B3106113
CAS 编号: 1566552-84-8
分子量: 148.17
InChI 键: CMHPGVAWPFTMBY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

(3H-Imidazo[4,5-b]pyridin-7-yl)methanamine (CAS 1566552-84-8) is a chemical building block of significant interest in medicinal chemistry and drug discovery. Its core structure is a fused bicyclic heterocycle that closely resembles naturally occurring purines . This key characteristic allows molecules based on this scaffold to interact with a diverse range of biological targets, including various enzymes and receptors . The primary research value of this compound lies in its role as a versatile precursor for the synthesis of more complex molecules. The imidazo[4,5-b]pyridine scaffold has been strategically explored as a novel hinge-binding motif in the design of potent kinase inhibitors . Notably, derivatives of 3H-imidazo[4,5-b]pyridine have been identified as potent and selective inhibitors of c-Met kinase, a critical target in oncology, demonstrating efficacy in enzymatic, cellular, and even in vivo xenograft models . Furthermore, research into related imidazopyridine architectures has uncovered their potential as inhibitors of Insulin-Regulated Aminopeptidase (IRAP), a target implicated in cognitive function, with implications for neurodegenerative diseases . The methanamine substituent at the 7-position provides a handle for further synthetic modification, enabling researchers to explore structure-activity relationships (SAR) and optimize properties for specific biological activities . This product is intended for research purposes as a key intermediate. It is supplied For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N4 B3106113 (3H-Imidazo[4,5-b]pyridin-7-yl)methanamine CAS No. 1566552-84-8

属性

IUPAC Name

1H-imidazo[4,5-b]pyridin-7-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c8-3-5-1-2-9-7-6(5)10-4-11-7/h1-2,4H,3,8H2,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMHPGVAWPFTMBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1CN)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Transformations and Derivatization of 3h Imidazo 4,5 B Pyridin 7 Yl Methanamine Analogues

N-Substitution Reactions on the Imidazo[4,5-b]pyridine Nitrogen Atoms

The imidazole (B134444) portion of the imidazo[4,5-b]pyridine ring contains two nitrogen atoms (N1 and N3), and their substitution is a common strategy for structural diversification. However, the alkylation of N-unsubstituted imidazo[4,5-b]pyridines can lead to challenges in regioselectivity, often yielding a mixture of N1 and N3 isomers. nih.gov

To address this, specific synthetic conditions have been developed to favor the formation of a single regioisomer. One effective method is the use of phase-transfer catalysis (PTC). For instance, the alkylation of various 6-bromo-2-aryl-3H-imidazo[4,5-b]pyridines with allyl bromide or propargyl bromide has been successfully carried out using tetra-n-butylammonium bromide (TBAB) as the catalyst and potassium carbonate as the base in dimethylformamide (DMF). This method provides the corresponding N3-substituted products in good to excellent yields (54% to 87%). The choice of the base and solvent system is crucial for controlling the reaction's outcome. Studies on similar heterocyclic systems have shown that conditions such as K₂CO₃ in DMF predominantly result in the formation of specific regioisomers. researchgate.net

The table below summarizes representative N-alkylation reactions on the imidazo[4,5-b]pyridine core.

Starting MaterialAlkylating AgentReaction ConditionsProductYield (%)Reference
6-bromo-2-(2-nitrophenyl)-3H-imidazo[4,5-b]pyridineAllyl bromideK₂CO₃, TBAB, DMF, rt, 24h3-allyl-6-bromo-2-(2-nitrophenyl)-3H-imidazo[4,5-b]pyridine82
6-bromo-2-(4-nitrophenyl)-3H-imidazo[4,5-b]pyridineAllyl bromideK₂CO₃, TBAB, DMF, rt, 24h3-allyl-6-bromo-2-(4-nitrophenyl)-3H-imidazo[4,5-b]pyridine75
6-bromo-2-(2-nitrophenyl)-3H-imidazo[4,5-b]pyridinePropargyl bromideK₂CO₃, TBAB, DMF, rt, 24h6-bromo-2-(2-nitrophenyl)-3-(prop-2-yn-1-yl)-3H-imidazo[4,5-b]pyridine87
6-bromo-2-(4-nitrophenyl)-3H-imidazo[4,5-b]pyridinePropargyl bromideK₂CO₃, TBAB, DMF, rt, 24h6-bromo-2-(4-nitrophenyl)-3-(prop-2-yn-1-yl)-3H-imidazo[4,5-b]pyridine78

Modifications and Elongations of the Methanamine Side Chain

The (aminomethyl) group at the C7 position (or analogous positions like C2) is a versatile handle for further functionalization. Standard organic transformations can be applied to this primary amine to introduce a wide variety of functional groups, thereby modifying the analogue's steric and electronic properties.

Common modifications include:

N-Acylation: The primary amine can be readily acylated using acid chlorides or anhydrides in the presence of a base to form stable amide derivatives. This transformation is fundamental for attaching carboxylic acid-containing fragments.

N-Alkylation: Reaction with alkyl halides can produce secondary and tertiary amines. This process must be carefully controlled to avoid over-alkylation.

Reductive Amination: A more controlled method for producing secondary and tertiary amines involves the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ with a mild reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). This reaction is highly efficient for creating complex amine structures.

Urea (B33335) and Thiourea (B124793) Formation: Treatment of the aminomethyl group with isocyanates or isothiocyanates provides a straightforward route to urea and thiourea derivatives, respectively. These functional groups can act as hydrogen bond donors and acceptors, significantly influencing intermolecular interactions.

While specific examples for (3H-Imidazo[4,5-b]pyridin-7-yl)methanamine are not extensively detailed in dedicated studies, these transformations are based on well-established reactivity principles of primary amines. For example, the synthesis of various N-substituted heterocyclic compounds via acylation and alkylation is a common practice in medicinal chemistry. organic-chemistry.org

Introduction of Diverse Substituents via Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation, enabling the introduction of diverse substituents onto the imidazo[4,5-b]pyridine core. These reactions typically require a halo-substituted precursor (e.g., a bromo- or chloro-imidazo[4,5-b]pyridine).

The Suzuki-Miyaura cross-coupling reaction is one of the most widely used methods for forming carbon-carbon bonds between sp²-hybridized carbon atoms. researchgate.netirb.hr It involves the reaction of a halo-heterocycle with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. researchgate.netirb.hr This reaction is highly valued for its mild conditions, tolerance of various functional groups, and the commercial availability of a vast array of boronic acids. youtube.com

In the context of imidazo[4,5-b]pyridine chemistry, Suzuki coupling is frequently employed to synthesize 2- and 6-substituted aryl and heteroaryl derivatives. For example, a series of novel 2,6-diphenyl substituted imidazo[4,5-b]pyridines were prepared from 6-bromo-2-phenylimidazo[4,5-b]pyridine precursors using various substituted phenylboronic acids. Optimization studies have shown that catalysts like Pd(PPh₃)₄ or (A-taphos)₂PdCl₂ in combination with bases such as K₂CO₃ or K₃PO₄ in solvent systems like dioxane/water are highly effective. youtube.com

The table below illustrates the scope of the Suzuki cross-coupling reaction for derivatizing the imidazo[4,5-b]pyridine scaffold.

Imidazo[4,5-b]pyridine PrecursorBoronic AcidCatalyst/BaseYield (%)Reference
6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine4-Nitrophenylboronic acidPd(PPh₃)₄ / K₂CO₃85
6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine4-Hydroxyphenylboronic acidPd(PPh₃)₄ / K₂CO₃74
6-bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine4-Methoxyphenylboronic acidPd(PPh₃)₄ / K₂CO₃81
2-chloro-3-benzyl-3H-imidazo[4,5-b]pyridinePotassium vinyltrifluoroboratePdCl₂(dppf)-CH₂Cl₂ / Cs₂CO₃94 nih.gov
2-chloro-3-benzyl-3H-imidazo[4,5-b]pyridinePotassium thiophene-2-trifluoroboratePdCl₂(dppf)-CH₂Cl₂ / Cs₂CO₃89 nih.gov

Beyond the Suzuki reaction, other palladium-catalyzed transformations are instrumental in functionalizing the imidazo[4,5-b]pyridine nucleus.

Buchwald-Hartwig Amination: This reaction provides a route to C-N bond formation, allowing for the introduction of amine substituents onto the heterocyclic core. It has been utilized for the synthesis of C2-substituted analogues by coupling 2-halo imidazo[4,5-b]pyridines with various amine nucleophiles. nih.gov

Direct Alkenylation: Microwave-assisted Pd/Cu co-catalyzed direct C-H alkenylation at the C2 position of 3H-imidazo[4,5-b]pyridine has been reported. This method allows for the reaction with β-bromostyrenes to yield 2-styrene-imidazo[4,5-b]pyridines, avoiding the need for pre-functionalization at the C2 position. nih.gov

Amidation/Cyclization: Palladium catalysts are also key in the construction of the imidazo[4,5-b]pyridine ring itself. A facile synthesis involves the Pd-catalyzed coupling of 2-chloro-3-amino pyridines with primary amides, followed by an in-situ cyclization and dehydration to yield the final heterocyclic product. researchgate.netnih.gov This method offers regioselective access to N1-substituted isomers, which can be challenging to obtain through other routes. researchgate.netnih.gov

Derivatization to Form Imidazo[4,5-b]pyridine-Linked Conjugates

Connecting the imidazo[4,5-b]pyridine core to other chemical entities creates conjugate molecules with potentially novel or enhanced properties. The functional groups on the scaffold, such as the methanamine side chain or substituents introduced via cross-coupling, serve as anchor points for these conjugations.

Acrylonitrile-derived imidazo[4,5-b]pyridines represent a specific class of conjugates. These compounds can be synthesized from 2-(3H-imidazo[4,5-b]pyridin-2-yl)acetonitrile precursors. The key synthetic step is a Knoevenagel condensation between the active methylene (B1212753) group of the acetonitrile (B52724) derivative and an appropriate aromatic aldehyde. This reaction is typically catalyzed by a base like piperidine (B6355638) and can be performed using both conventional heating and microwave irradiation, with the latter often providing higher yields and shorter reaction times.

This synthetic route allows for the introduction of a variety of substituted phenyl rings onto the acrylonitrile (B1666552) side chain, creating a library of compounds for further study. For example, reacting 2-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)acetonitrile with substituted benzaldehydes yields a series of (E)-3-(aryl)-2-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)acrylonitrile derivatives.

Thiazolidinone and Triazole Moieties

The primary amine functionality of this compound analogues serves as a versatile handle for the construction of various heterocyclic systems, including thiazolidinones and triazoles.

Thiazolidinone Derivatives:

The synthesis of thiazolidin-4-one derivatives typically proceeds through a two-step sequence involving the formation of a Schiff base followed by cyclization with a mercaptoacetic acid derivative. The initial step involves the condensation of an amino-imidazo[4,5-b]pyridine analogue with a variety of aromatic aldehydes to yield the corresponding imines (Schiff bases). cellmolbiol.orgresearchcommons.org

Subsequent treatment of the purified Schiff base with thioglycolic acid in a suitable solvent, such as tetrahydrofuran (B95107) (THF), and refluxing for several hours leads to the formation of the thiazolidin-4-one ring. cellmolbiol.orgresearchcommons.orgajchem-a.com The mechanism involves the nucleophilic attack of the sulfur atom of thioglycolic acid on the imine carbon, followed by intramolecular cyclization and dehydration.

A representative reaction scheme is as follows:

Step 1: Schiff Base Formation R-CHO + H₂N-R' → R-CH=N-R' + H₂O (Aromatic Aldehyde) + (Amino-Imidazo[4,5-b]pyridine) → (Schiff Base)

Step 2: Thiazolidin-4-one Ring Formation R-CH=N-R' + HSCH₂COOH → (Thiazolidin-4-one derivative) + H₂O (Schiff Base) + (Thioglycolic Acid)

This methodology has been successfully applied to a range of heterocyclic amines to produce thiazolidinone derivatives with diverse substitution patterns.

Triazole Moieties:

The construction of 1,2,3-triazole rings linked to the imidazo[4,5-b]pyridine scaffold can be efficiently achieved using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". researchgate.netnih.govnih.gov This approach involves the reaction of an azide-functionalized imidazo[4,5-b]pyridine with a terminal alkyne, or vice versa.

For instance, an imidazo[4,5-b]pyridine derivative bearing a propargyloxy group can be reacted with various substituted azides in the presence of a copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate, to yield the corresponding 1,2,3-triazole adducts. researchgate.net The reaction is typically carried out in a suitable solvent system and proceeds with high regioselectivity to afford the 1,4-disubstituted triazole isomer. nih.gov

A generalized scheme for this transformation is:

Imidazo[4,5-b]pyridine-R-C≡CH + N₃-R' --(Cu(I) catalyst)--> (Imidazo[4,5-b]pyridine-linked 1,2,3-triazole) (Alkynyl-imidazo[4,5-b]pyridine) + (Azide)

This synthetic strategy offers a robust and versatile method for linking the imidazo[4,5-b]pyridine core to a wide array of molecular fragments through a stable triazole linker.

Iminocoumarine Derivatives

Iminocoumarine derivatives of imidazo[4,5-b]pyridines can be synthesized from 2-cyanomethyl-imidazo[4,5-b]pyridine precursors. The key transformation involves the condensation of the active methylene group of the 2-cyanomethyl substituent with a salicylaldehyde (B1680747) derivative. researchgate.net

The synthesis commences with the preparation of the 2-cyanomethyl-imidazo[4,5-b]pyridine core, which can be achieved through the cyclocondensation of a 2,3-diaminopyridine (B105623) with ethyl cyanoacetate (B8463686) at elevated temperatures. researchgate.net The resulting 2-cyanomethyl-imidazo[4,5-b]pyridine is then reacted with a 5-substituted salicylaldehyde in a suitable solvent, such as absolute ethanol (B145695), often in the presence of a catalytic amount of a base, and heated under reflux. researchgate.net This reaction leads to the formation of the iminocoumarine ring fused to the imidazo[4,5-b]pyridine moiety.

The general reaction is depicted below:

(2-Cyanomethyl-imidazo[4,5-b]pyridine) + (Substituted Salicylaldehyde) --(Base, Heat)--> (Iminocoumarine-imidazo[4,5-b]pyridine derivative)

The electronic nature of the substituents on the salicylaldehyde can influence the reaction yield. For example, the presence of bromo or methoxy (B1213986) substituents on the iminocoumarin core has been observed to result in lower yields. researchgate.net

Precursor 1Precursor 2Product
2-Cyanomethyl-imidazo[4,5-b]pyridine5-Substituted SalicylaldehydeIminocoumarine-imidazo[4,5-b]pyridine

Functional Group Interconversions on the Imidazo[4,5-b]pyridine Scaffold

The imidazo[4,5-b]pyridine nucleus is amenable to a variety of functional group interconversions, allowing for the fine-tuning of its chemical and physical properties. Key transformations include halogenation, nitration, and amination.

Halogenation:

The halogenation of the imidazo[4,5-b]pyridine ring system is dependent on the reaction conditions and the specific halogenating agent used. Bromination of imidazo[4,5-b]pyridines in 50% aqueous acetic acid has been shown to selectively yield 6-bromo derivatives. researchgate.net In contrast, chlorination and bromination of 2,3-dihydro-1H-imidazo[4,5-b]pyridin-2-one and its N-methyl derivatives in acetic acid at elevated temperatures lead to the formation of the corresponding 5,6-dihalo derivatives. researchgate.net Iodination of these substrates with iodine monochloride under similar conditions results in the formation of 6-iodo derivatives. researchgate.net

Nitration:

Nitration of 6-halo-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones and their N-methylated analogues leads to the formation of the corresponding 6-halo-5-nitro compounds. Interestingly, the nitration of 5,6-dihalo-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones results in the replacement of the halogen atom at the 5-position of the pyridine (B92270) ring with a nitro group. researchgate.net

Amination:

The introduction of an amino group onto the imidazo[4,5-b]pyridine scaffold can be achieved through several methods. A common strategy involves the initial halogenation of the C2 position, followed by a nucleophilic aromatic substitution (SNAr) with a primary or secondary amine. researchgate.net This regioselective sequence provides a straightforward route to 2-amino-imidazo[4,5-b]pyridine derivatives.

Palladium-catalyzed amidation reactions have also been employed for the synthesis of substituted imidazo[4,5-b]pyridines. For example, the coupling of 2-chloro-3-aminopyridines with primary amides, followed by in situ cyclization, offers a facile route to N1- and C2-substituted imidazo[4,5-b]pyridines. organic-chemistry.orgnih.gov

ReactionReagents and ConditionsPosition of Functionalization
BrominationBr₂ in 50% aq. AcOH6-position
Dichlorination/DibrominationCl₂ or Br₂ in AcOH, 90-95°C5- and 6-positions
IodinationICl in AcOH, 90-95°C6-position
NitrationNitrating agent5-position (with displacement of existing halogen)
Amination (SNAr)1. Halogenation at C2, 2. Amine2-position
Amination (Pd-catalyzed)Primary amide, Pd catalystN1- and C2-positions

In Vitro Biological Activities and Molecular Target Interactions of 3h Imidazo 4,5 B Pyridin 7 Yl Methanamine Derivatives

Evaluation of Antiproliferative and Cytotoxic Effects

Derivatives of the imidazo[4,5-b]pyridine core have demonstrated significant antiproliferative and cytotoxic effects across a wide range of human cancer cell lines. The biological activity is highly dependent on the nature and position of substituents on the heterocyclic scaffold. nih.gov

Numerous studies have documented the potent in vitro activity of imidazo[4,5-b]pyridine derivatives against various cancer types. For instance, a series of 2,6-diphenyl substituted imidazo[4,5-b]pyridines showed strong antiproliferative activity. nih.gov One of the most promising compounds, a N-methyl substituted derivative with a hydroxyl group, displayed IC50 values between 1.45 and 1.90 μM against pancreatic (Capan-1), glioblastoma (LN-229), and leukemic (DND-41, K-562, Z-138) cell lines. nih.gov Another p-hydroxy substituted derivative was particularly effective against pancreatic (Capan-1) and leukemic (HL-60, Z-132) cells, with IC50 values ranging from 1.50 to 1.87 μM. nih.gov

Similarly, acrylonitrile (B1666552) derived imidazo[4,5-b]pyridines exhibited robust and selective effects against pancreatic adenocarcinoma cells, especially Capan-1, with IC50 values between 1.2 and 5.3 μM. nih.gov Bromo-substituted derivatives bearing amidino groups also showed potent activity, particularly against colon carcinoma (SW620), with IC50 values in the sub-micromolar range (0.4 and 0.7 µM). mdpi.com Further studies have confirmed the cytotoxicity of various derivatives against human colon cancer (HCT-116), leukemia (K562, HL-60), and breast cancer (MCF-7, BT-474) cell lines. researchgate.netnih.govresearchgate.neteurjchem.com

Antiproliferative Activity of Selected Imidazo[4,5-b]pyridine Derivatives
Cancer TypeCell LineDerivative TypeIC50 (µM)Source
PancreaticCapan-1N-methyl, p-hydroxy substituted1.45 - 1.90 nih.gov
LeukemiaHL-60p-hydroxy substituted1.50 - 1.87 nih.gov
PancreaticCapan-1Acrylonitrile derived1.2 - 5.3 nih.gov
ColonSW620Bromo-substituted, amidino group0.4 - 0.7 mdpi.com
BreastMCF-7VariousSignificant Activity nih.govresearchgate.net
ColonHCT-116VariousSignificant Activity nih.gov

A critical aspect of anticancer drug development is selectivity, ensuring that compounds are more toxic to cancer cells than to normal, healthy cells. Studies on imidazo[4,5-b]pyridine derivatives have addressed this by testing promising compounds against non-cancerous cell lines. For example, two potent 2,6-diphenyl substituted derivatives were evaluated against normal peripheral blood mononuclear cells (PBMCs). nih.gov At a concentration of 10 µM, little to no effect was observed on the viability of PBMCs, establishing a window of selectivity when compared to their potent activity against cancer cell lines. nih.gov

Another study involving acrylonitrile derived imidazo[4,5-b]pyridines also probed for selectivity against normal PBMCs. nih.gov A lead compound from this series, featuring dihydroxy and bromo substituents, displayed prominent antiproliferative activity against cancer cells without adversely impacting the viability of normal cells. nih.gov Similarly, research on metal-organic complexes found that while they were cytotoxic to Dalton's lymphoma cancer cells, they had a minimal effect on normal healthy peripheral blood mononuclear cells. mdpi.com This suggests that the imidazo[4,5-b]pyridine scaffold can be modified to achieve a favorable selectivity profile, a crucial characteristic for potential therapeutic agents.

Modulators of Protein Kinase Activity

The anticancer effects of many (3H-Imidazo[4,5-b]pyridin-7-yl)methanamine derivatives are rooted in their ability to inhibit protein kinases, which are key regulators of cellular processes often dysregulated in cancer.

The Aurora kinase family (A, B, and C) are serine/threonine kinases that are essential regulators of mitosis. nih.govaacrjournals.org Their overexpression is common in a wide array of human cancers, making them attractive therapeutic targets. aacrjournals.org The imidazo[4,5-b]pyridine scaffold has proven to be a fertile ground for the discovery of potent Aurora kinase inhibitors. acs.orgnih.gov

Extensive lead optimization studies have led to the identification of several classes of imidazo[4,5-b]pyridine-based inhibitors. acs.orgnih.gov One notable example is Danusertib (PHA-739358), a pan-Aurora kinase inhibitor with IC50 values of 13 nM, 79 nM, and 61 nM for Aurora-A, Aurora-B, and Aurora-C, respectively. medchemexpress.comfrontiersin.org Another potent compound, CCT137690, inhibits Aurora-A, Aurora-B, and Aurora-C with IC50 values of 15 nM, 25 nM, and 19 nM, respectively. nih.gov Medicinal chemistry efforts have also focused on developing isoform-selective inhibitors. By exploiting differences in the ATP-binding pockets of Aurora-A and Aurora-B, researchers have successfully designed imidazo[4,5-b]pyridine derivatives that show a high degree of selectivity for Aurora-A in both biochemical and cellular assays. acs.orgnih.gov

Inhibitory Activity of Imidazo[4,5-b]pyridine Derivatives against Aurora Kinases
CompoundAurora-A IC50 (nM)Aurora-B IC50 (nM)Aurora-C IC50 (nM)Source
Danusertib (PHA-739358)137961 medchemexpress.comfrontiersin.org
Compound 3142198227 nih.gov
CCT137690 (Compound 51)152519 nih.gov

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the survival and proliferation of hematopoietic cells. nih.gov Mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), are found in a significant percentage of acute myeloid leukemia (AML) cases and are associated with a poor prognosis. nih.govacs.org

Optimization of the imidazo[4,5-b]pyridine series of Aurora kinase inhibitors led to the discovery of compounds with potent dual activity against both FLT3 and Aurora kinases. nih.govacs.orgbohrium.com One such preclinical candidate, compound 27e, potently inhibits wild-type FLT3 (Kd = 6.2 nM) as well as clinically relevant mutant forms, including FLT3-ITD (Kd = 38 nM) and FLT3(D835Y) (Kd = 14 nM). nih.govacs.org The dual inhibition of both FLT3 and Aurora kinases is considered a promising strategy to overcome resistance to FLT3 inhibitors that can arise from secondary mutations. nih.gov For example, the dual inhibitor CCT241736 showed significant activity in quizartinib-resistant patient samples. nih.gov Quizartinib (AC220) itself, a potent second-generation FLT3 inhibitor, inhibits FLT3-ITD autophosphorylation in MV4-11 cells with an IC50 of 1.1 nM. medchemexpress.comapexbt.com

Inhibitory Activity of Imidazo[4,5-b]pyridine Derivatives against FLT3 Kinase
CompoundTargetActivity (Kd or IC50)Source
Quizartinib (AC220)FLT3-ITD (cellular)1.1 nM (IC50) medchemexpress.com
Compound 27eFLT3 (wild-type)6.2 nM (Kd) nih.govacs.org
Compound 27eFLT3-ITD38 nM (Kd) nih.govacs.org
Compound 27eFLT3(D835Y)14 nM (Kd) nih.govacs.org
Compound 18aFLT3-ITD (recombinant)Submicromolar Activity acs.orgsemanticscholar.org
Compound 18bFLT3-D835Y (recombinant)Submicromolar Activity acs.orgsemanticscholar.org

The c-Met proto-oncogene encodes a receptor tyrosine kinase that, upon activation by its ligand, hepatocyte growth factor (HGF), triggers downstream signaling pathways involved in cell proliferation, survival, and motility. Aberrant c-Met activation is implicated in the progression and dissemination of various cancers.

The 3H-imidazo[4,5-b]pyridine ring has been successfully utilized as a novel scaffold for potent c-Met hinge-binding inhibitors. nih.gov Through structural optimization, derivatives have been developed that exhibit nanomolar enzymatic inhibitory activity and improved selectivity for c-Met. nih.gov These compounds effectively inhibit Met phosphorylation and its downstream signaling pathways in Met-dependent cancer cells. nih.gov One particularly potent compound demonstrated excellent activity in both enzymatic and cellular assays. nih.gov These novel imidazopyridine-based c-Met kinase inhibitors were shown to effectively inhibit the proliferation of Met-dependent human lung cancer cells (EBC-1) at submicromolar concentrations. nih.gov

Tyrosine Kinase 2 (TYK2) Selective Inhibition

Derivatives of the imidazopyridine scaffold have been identified as potent and selective inhibitors of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family. nih.gov TYK2 is a crucial mediator in the signaling pathways of pro-inflammatory cytokines such as IL-12, IL-23, and type I interferons, which are implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. nih.govresearchgate.net

The selective inhibition of TYK2 over other JAK family members is a key strategy to achieve a favorable therapeutic outcome. phytopharmajournal.com Researchers have developed imidazopyridine and imidazo[1,2-b]pyridazine (B131497) derivatives that demonstrate potent enzymatic and cellular inhibition of the IL-23 pathway. nih.govnih.gov For instance, optimization of an initial imidazopyridine prototype led to the generation of a compound that not only potently inhibits the TYK2 enzyme but also exhibits selectivity against JAK2 activity and possesses good pharmacokinetic properties. nih.gov

Further studies have focused on inhibiting the pseudokinase (JH2) domain of TYK2, which plays a regulatory role in its function. nih.govresearchgate.net This allosteric inhibition mechanism has led to the discovery of highly potent and selective TYK2 JH2 inhibitors. nih.govphytopharmajournal.com One such derivative from a 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine series showed significant improvement in metabolic stability and oral bioavailability, proving effective in animal models of inflammatory arthritis. nih.gov

Table 1: TYK2 Inhibition by Imidazopyridine Derivatives

Compound Class Target Domain Key Findings Reference
Imidazopyridine Kinase Domain Potent inhibition of TYK2 enzyme and IL-23 pathway in cells. Selective against cellular JAK2 activity. nih.gov
Imidazo[1,2-b]pyridazine Pseudokinase (JH2) Dramatically improved metabolic stability and oral bioavailability. Effective in a rat adjuvant arthritis model. nih.gov

Cyclooxygenase (COX-1 and COX-2) Inhibitory Profiles

Derivatives of the imidazopyridine scaffold have been extensively investigated as selective inhibitors of cyclooxygenase-2 (COX-2). researchgate.netresearchgate.neteurjchem.comnih.gov The COX-2 isozyme is induced during inflammation and is responsible for the production of prostaglandins (B1171923) that mediate pain and inflammation. researchgate.neteurjchem.com Selective COX-2 inhibition is a desirable therapeutic strategy as it avoids the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1 isozyme. researchgate.net

Several series of imidazo[1,2-a]pyridine (B132010) derivatives have been designed and synthesized, demonstrating potent and selective COX-2 inhibitory activity. researchgate.netnih.gov For example, a series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine derivatives were introduced as COX-2 inhibitors, with some compounds showing higher affinity for the enzyme than the reference drug, celecoxib. nih.gov Molecular docking studies have indicated that these compounds bind effectively within the active site of the COX-2 enzyme. researchgate.net

In another study, imidazopyrazolopyridines were identified as a new class of potent and selective COX-2 inhibitors. researchgate.net A lead compound from this series showed an acceptable level of COX-2 inhibitory activity with a 9.4-fold selectivity towards COX-2 over COX-1. researchgate.net Structural modifications, such as the introduction of a chlorine atom or a methoxy (B1213986) group, further enhanced both the inhibitory activity and the selectivity for COX-2. researchgate.net

Table 2: COX-2 Inhibitory Activity of Imidazopyridine Derivatives

Compound Series Key Features COX-2 IC50 Range COX-2 Selectivity Index (SI) Reference
Imidazo[1,2-a]pyridines p-methylsulfonyl phenyl at C-2 0.07-0.18 μM 57-217 researchgate.net
Imidazopyrazolopyridines Varied substituents Moderate to high 9.4 - 18 researchgate.net
2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines Substituents on N-phenyl ring Potent High nih.gov

Anti-infective Applications

Antibacterial Efficacy against Gram-Positive and Gram-Negative Bacteria

Derivatives of 3H-imidazo[4,5-b]pyridine have shown notable antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. researchgate.netresearchgate.netnih.gov In one study, novel 3-(1H-imidazo[4,5-b]pyridin-2-ylamino)-N'-(5-aryl-1H-1,2,3-triazol-1-yl)propanamides were synthesized and evaluated. researchgate.net Several of these compounds exhibited significant antibacterial effects against Bacillus subtilis, Staphylococcus aureus (Gram-positive), Escherichia coli, and Salmonella typhi (Gram-negative). researchgate.net

Another study focused on 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives. researchgate.net Among the synthesized compounds, some showed prominent antibacterial activity. researchgate.net Similarly, research on other imidazo[4,5-b]pyridine derivatives confirmed that Gram-positive bacteria were more sensitive to the action of these compounds compared to Gram-negative bacteria, which showed more resistance. nih.gov The antibacterial potential of these compounds suggests that the imidazo[4,5-b]pyridine scaffold is a promising template for the development of new antibacterial agents. researchgate.net

Table 3: Antibacterial Activity of Imidazo[4,5-b]pyridine Derivatives

Derivative Class Gram-Positive Bacteria Tested Gram-Negative Bacteria Tested Key Findings Reference
3-(1H-imidazo[4,5-b]pyridin-2-ylamino)-N'-(5-aryl-1H-1,2,3-triazol-1-yl)propanamides Bacillus subtilis, Staphylococcus aureus Escherichia coli, Salmonella typhi Compound VId was effective against all tested bacteria. researchgate.net
6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine Not specified Not specified Compounds 3b and 3k showed prominent antibacterial activity. researchgate.net
N-alkylated 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine Bacillus cereus Escherichia coli Gram-positive bacteria were more sensitive than Gram-negative. nih.gov

Antifungal Activity

Certain derivatives of imidazo[4,5-b]pyridine have also been evaluated for their antifungal properties. researchgate.netresearchgate.net In the study of 3-(1H-imidazo[4,5-b]pyridin-2-ylamino)-N'-(5-aryl-1H-1,2,3-triazol-1-yl)propanamides, the compounds were tested against Aspergillus niger and Candida albicans. researchgate.net One particular derivative, Compound VId, was noted to be effective against the tested fungal strains. researchgate.net

Similarly, the investigation of 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives revealed that one compound, 3f, exhibited both antibacterial and antifungal activity. researchgate.net These findings indicate that the imidazo[4,5-b]pyridine core can be a valuable scaffold for designing novel antifungal agents.

Table 4: Antifungal Activity of Imidazo[4,5-b]pyridine Derivatives

Derivative Class Fungal Strains Tested Key Findings Reference
3-(1H-imidazo[4,5-b]pyridin-2-ylamino)-N'-(5-aryl-1H-1,2,3-triazol-1-yl)propanamides Aspergillus niger, Candida albicans Compound VId was effective against the tested fungi. researchgate.net
6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine Not specified Compound 3f showed both antibacterial and antifungal activity. researchgate.net

Antiviral Activity (e.g., Respiratory Syncytial Virus)

The imidazo[4,5-b]pyridine scaffold has been explored for its potential antiviral activity, particularly against the Respiratory Syncytial Virus (RSV). A study on cyano- and amidino-substituted imidazo[4,5-b]pyridines reported that a bromo-substituted derivative with an unsubstituted phenyl ring and a para-cyano-substituted derivative demonstrated selective but moderate activity against RSV.

In a more targeted approach, a series of imidazopyridine derivatives were designed and synthesized as RSV fusion inhibitors. Several of these compounds were identified as highly potent, with single-digit nanomolar activities. The most potent compound in this series showed an IC50 of 3 nM and exhibited a favorable profile with lower microsome clearance and no inhibition of cytochrome P450 enzymes, supporting its potential for further development.

Antioxidative Potential and Mechanism of Action

Imidazopyridine derivatives have been recognized for their antioxidant properties. These compounds can mitigate oxidative stress, which plays a significant role in the pathophysiology of various diseases, including cardiovascular conditions.

One study investigated an imidazopyridine derivative, designated as X22, for its cardioprotective effects in the context of obesity-induced heart injury. The research found that X22 inhibited increases in reactive oxygen species (ROS), inflammation, apoptosis, and fibrosis in cardiac cells treated with palmitic acid. In an in vivo model, oral administration of X22 suppressed high-fat diet-induced oxidative stress and inflammation in rat heart tissues.

The mechanism of action for the anti-inflammatory and antioxidative effects of X22 was associated with the activation of the Nrf2 pathway and the inhibition of the nuclear factor-kappaB (NF-κB) pathway. These findings suggest that imidazopyridine derivatives like X22 are promising agents for combating conditions exacerbated by oxidative stress, with their mechanism rooted in the modulation of key cellular signaling pathways that govern antioxidant responses and inflammation.

Tubulin Polymerization Inhibition and Microtubule Dynamics

Derivatives of this compound have emerged as a significant class of compounds that exert their biological effects, particularly their anticancer properties, through the inhibition of tubulin polymerization. dergipark.org.trnih.gov Tubulin is a critical protein that polymerizes to form microtubules, essential components of the cytoskeleton involved in cell division, structure, and intracellular transport. dergipark.org.tr Disruption of microtubule dynamics leads to mitotic arrest and subsequent programmed cell death (apoptosis), making it a prime target for cancer chemotherapy. dergipark.org.trnih.gov

Several studies have demonstrated that imidazo[4,5-b]pyridine derivatives effectively inhibit tubulin assembly. For instance, a series of imidazo[4,5-b]pyridine derived acrylonitriles were shown to target tubulin, leading to potent antiproliferative activity. nih.gov Computational analysis suggested that these compounds likely act on an extended colchicine (B1669291) binding site on the surface between tubulin subunits, thereby interfering with polymerization. nih.gov Similarly, imidazopyridine linked triazole conjugates have been identified as tubulin inhibitors, triggering apoptosis in lung cancer cells. nih.gov These compounds were found to arrest the cell cycle in the G2/M phase, a hallmark of anti-tubulin agents. nih.gov

Further investigations have identified specific derivatives with significant tubulin polymerization inhibition activity. One study identified a lead compound with an imidazopyridine scaffold that inhibited tubulin polymerization with an IC50 value of 6.1 ±0.1 μM. rsc.org Another series of conjugates, including (3-(3H-imidazo[4,5-b]pyridin-2-yl))-(1H-indol-5-yl)(3,4,5-trimethoxyphenyl)methanone derivatives, also demonstrated effective inhibition of microtubule assembly. rsc.org N-imidazopyridine derivatives of noscapine (B1679977) have also been developed as potent tubulin-binding anticancer agents, exhibiting cytotoxicity against breast cancer cell lines by arresting the cell cycle at the G2/M phase. bohrium.comnih.gov

The table below summarizes the tubulin polymerization inhibitory activity of selected imidazo[4,5-b]pyridine derivatives.

Compound ClassSpecific Derivative ExampleTubulin Polymerization IC50Cell LineReference
Imidazopyridine ScaffoldCompound 66.1 ± 0.1 µMNot Specified rsc.org
N-imidazopyridine-noscapinoidsCompound 15KD = 35 ± 2.4 µM (Binding Affinity)Not Specified nih.gov
Imidazopyridine linked triazolesCompound 8gNot specified, but confirmed inhibitionA549 (Lung) nih.gov
Imidazopyridine linked triazolesCompound 8jNot specified, but confirmed inhibitionA549 (Lung) nih.gov
Imidazo[4,5-b]pyridine AcrylonitrilesCompound 21Not specified, but confirmed inhibitionVarious nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Efficacy

The biological efficacy of this compound derivatives is profoundly influenced by their chemical structure. Structure-Activity Relationship (SAR) studies have been crucial in identifying the key molecular features that govern their activity, particularly as cytotoxic and anti-tubulin agents. dergipark.org.trnih.gov These studies involve systematic modifications of the imidazo[4,5-b]pyridine core to understand the impact of different substituents on their biological function. nih.govresearchgate.net

A central theme in the SAR of these compounds is the nature and position of substituents on the heterocyclic ring system. For instance, in a series of imidazo[4,5-b]pyridine derived purine (B94841) isosteres, the introduction of a pyrimidine (B1678525) group at the 2-position of the imidazo[4,5-b]pyridine system resulted in a compound (6c) with the highest cytotoxic activity. researchgate.net Conversely, other pyrimidine analogues in the same study were found to be inactive, highlighting the sensitivity of the structure to substituent placement. researchgate.net Among amide derivatives, a cyclopropyl (B3062369) amide (5p) was identified as being more potent. researchgate.net

The substitution pattern on aryl rings attached to the imidazo[4,5-b]pyridine core is also a critical determinant of activity. In a series of 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives, the presence and position of various functional groups on the aryl moieties significantly affected their cytotoxic and anti-inflammatory properties. nih.gov For example, a diaryl configuration is often a key pharmacophore for both tubulin inhibition and cyclooxygenase (COX) inhibition. nih.gov

Further SAR studies on imidazo[4,5-b]pyridine derivatives as tubulin polymerization inhibitors revealed that specific substitutions are necessary for potent activity. nih.govresearchgate.net For example, in a series of imidazo[4,5-b]pyridine linked triazole hybrids, compounds with specific substitutions on the terminal phenyl ring of the triazole moiety showed significant antitumor activity against human lung cancer cells. nih.gov A quantitative structure-activity relationship (QSAR) analysis has also been employed to model and predict the anticancer potency of imidazo[4,5-b]pyridine derivatives, further refining the understanding of the structural requirements for activity. benthamdirect.com

The following table summarizes key SAR findings for various imidazo[4,5-b]pyridine derivatives.

Compound SeriesPosition of SubstitutionFavorable Substituent(s)EffectReference(s)
Imidazo[4,5-b]pyridine purine isosteresPosition 2PyrimidineIncreased cytotoxic activity nih.govresearchgate.net
Imidazo[4,5-b]pyridine purine isosteresAmide linkageCyclopropylIncreased potency researchgate.net
2,3-Diaryl-3H-imidazo[4,5-b]pyridinesDiaryl pharmacophoreSpecific substitutions on aryl ringsModulates cytotoxic and anti-inflammatory activity nih.gov
Imidazopyridine linked triazolesTerminal phenyl ringElectron-withdrawing/donating groupsSignificant antitumor activity nih.gov

Exploration of Other In Vitro Biological Activities (e.g., Anti-inflammatory)

Beyond their well-documented anticancer and anti-tubulin activities, derivatives of the 3H-imidazo[4,5-b]pyridine scaffold have been investigated for other potential therapeutic applications, including anti-inflammatory effects. nih.govresearchgate.net Inflammation is a key pathological process in numerous diseases, and the inhibition of enzymes like cyclooxygenases (COX-1 and COX-2) is a major strategy for anti-inflammatory drug development. nih.gov

A study involving a series of eight 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives evaluated their in vitro inhibitory activity against COX-1 and COX-2. nih.gov The results indicated that these compounds could act as anti-inflammatory agents. Notably, one derivative, compound 3f, demonstrated a degree of selectivity for COX-2 over COX-1. nih.govresearchgate.net This is a desirable characteristic for anti-inflammatory drugs, as selective COX-2 inhibition is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors. nih.gov

Molecular docking studies further supported these findings, revealing that the most active compound, 3f, exhibited a binding mode within the active site of the COX-2 enzyme similar to that of celecoxib, a known selective COX-2 inhibitor. nih.govresearchgate.net This suggests that the 3H-imidazo[4,5-b]pyridine core, when appropriately substituted with a diaryl pharmacophore, can be a suitable template for designing novel anti-inflammatory agents. nih.gov

The anti-inflammatory activity of these derivatives is summarized in the table below.

CompoundCOX-1 IC50 (µmol/L)COX-2 IC50 (µmol/L)Selectivity (COX-1/COX-2)Reference(s)
Compound 3f21.89.22.37 nih.govresearchgate.net

Computational and Mechanistic Investigations of 3h Imidazo 4,5 B Pyridin 7 Yl Methanamine Systems

Molecular Docking Simulations and Ligand-Protein Interaction Analysis

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For the imidazo[4,5-b]pyridine scaffold, docking studies have been instrumental in elucidating binding modes and identifying key intermolecular interactions that stabilize the ligand-protein complex. nih.gov These simulations help rationalize the structure-activity relationships (SAR) observed in biological assays and guide the design of more potent and selective inhibitors.

Docking analyses of various imidazo[4,5-b]pyridine derivatives have revealed their ability to form a network of interactions within the active sites of diverse biological targets, such as kinases, synthases, and other enzymes. mdpi.comnih.govnih.gov The core structure, featuring both hydrogen bond donors (the imidazole (B134444) N-H) and acceptors (the pyridine (B92270) and imidazole nitrogens), allows for versatile binding.

Key interactions frequently observed in docking studies include:

Hydrogen Bonding: The nitrogen atoms of the fused ring system are often involved in hydrogen bonds with amino acid residues like lysine, serine, and threonine in the protein's active site. nih.gov

Hydrophobic Interactions: Substituents on the imidazo[4,5-b]pyridine core can form hydrophobic contacts with nonpolar residues such as leucine, valine, and phenylalanine.

π-π Stacking: The aromatic nature of the heterocyclic system facilitates π-π stacking interactions with aromatic residues like tyrosine, tryptophan, and histidine. mdpi.com

For instance, in studies targeting Mixed-lineage protein kinase 3 (MLK3), docking of 3H-imidazo[4,5-b]pyridine derivatives helped assess their binding affinity and pattern within the enzyme's active site, leading to the identification of potent nanomolar inhibitors. nih.gov Similarly, when targeting Staphylococcus aureus tyrosyl-tRNA synthetase, the most active imidazo[4,5-b]pyridine-5-thione derivative showed a strong binding affinity, which was consistent with its potent antimicrobial activity. nih.gov

Table 1: Representative Ligand-Protein Interactions for Imidazo[4,5-b]pyridine Scaffolds
Interaction TypeParticipating Ligand MoietyPotential Interacting Amino Acid ResiduesSignificance
Hydrogen BondingImidazole N-H, Pyridine N, Imidazole NSer, Thr, Lys, Asp, GlnCrucial for anchoring the ligand in the binding pocket.
Hydrophobic InteractionsAromatic rings, alkyl substituentsAla, Val, Leu, Ile, Met, PheContributes to binding affinity and selectivity.
π-π StackingFused aromatic ring systemPhe, Tyr, Trp, HisStabilizes the ligand within the active site.
Van der Waals ForcesEntire ligand surfaceMultiple residues in the binding pocketProvides overall stability to the complex.

Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculations

Quantum mechanical methods, particularly Density Functional Theory (DFT), provide profound insights into the electronic structure, reactivity, and geometry of molecules. research-nexus.net For imidazo[4,5-b]pyridine systems, DFT calculations are employed to determine various molecular properties that are critical for understanding their chemical behavior and biological activity. Methods like B3LYP with basis sets such as 6-31G(d,p) are commonly used to investigate both global and local reactivities. research-nexus.net These calculations help in understanding frontier molecular orbitals (HOMO-LUMO), electrostatic potential, and charge distribution, which are fundamental to predicting how these molecules will interact with biological targets. mdpi.com

Conformation and Tautomerism Studies

DFT calculations are a powerful tool for studying these tautomeric equilibria. By optimizing the geometry of each possible tautomer and calculating their relative energies, researchers can identify the most stable form under physiological conditions. For example, a DFT study on a related 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine system evaluated several potential tautomers. The calculations, performed at the B3LYP/6311G** level, determined the total energy for each form, revealing that the canonical structure with the hydrogen atom attached to the N3 position of the imidazole ring was the most stable. mdpi.com Such studies are crucial as the dominant tautomer is the one most likely to be biologically relevant.

Protonation Equilibria Analysis

The basicity of the nitrogen atoms in the imidazo[4,5-b]pyridine ring system is a key determinant of its behavior in biological environments, influencing its solubility, membrane permeability, and ability to form hydrogen bonds. Computational analysis of protonation equilibria helps to predict which nitrogen atom is the most likely site of protonation at physiological pH.

DFT calculations have been successfully used to determine the proton affinities and Gibbs free energies of protonation for imidazo[4,5-b]pyridine derivatives. mdpi.com Studies have shown that the unsaturated imidazole nitrogen is generally the most basic site and, therefore, the most favorable for binding protons and metal cations. mdpi.com This is consistent with the higher basicity of imidazole (pKa ~7.0) compared to pyridine (pKa ~5.2). mdpi.com However, the precise energy difference can be subtle. In one study, the Gibbs free energies for protonating the imidazole and pyridine nitrogens were found to be very close, with the imidazole site favored by only 0.1 kcal/mol, highlighting the nuanced electronic environment of the fused ring system. mdpi.com An excellent agreement between experimentally measured and computationally determined pKa values further validates the accuracy of these theoretical models. irb.hr

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction for Lead Optimization

Before a compound can become a viable drug candidate, it must possess favorable pharmacokinetic properties. In silico ADMET prediction provides an early assessment of a compound's drug-likeness, helping to identify potential liabilities and guide lead optimization. nih.gov For imidazo[4,5-b]pyridine derivatives, various computational models are used to predict properties based on established rules and statistical models.

Key ADMET parameters evaluated include:

Lipinski's Rule of Five: Assesses oral bioavailability based on molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Studies on related imidazopyridine derivatives have shown that designed compounds often show zero violations of these rules. amazonaws.com

Gastrointestinal (GI) Absorption: Predicts the extent to which a compound will be absorbed from the gut. High GI absorption is a desirable property for orally administered drugs. amazonaws.com

Blood-Brain Barrier (BBB) Permeability: Determines if a compound is likely to cross into the central nervous system, which is crucial for CNS-targeting drugs but undesirable for peripherally acting agents.

Metabolism: Predicts interactions with metabolic enzymes, such as Cytochrome P450 (CYP), to identify potential drug-drug interactions.

Toxicity: Computational models predict potential toxicities, including carcinogenicity, cytotoxicity, and hepatotoxicity, flagging problematic compounds early in the discovery process. amazonaws.com

Studies on various imidazo[4,5-b]pyridine derivatives have successfully used these tools to predict pharmacokinetic and drug-likeness properties, finding that optimized compounds often exhibit favorable profiles with lower predicted toxicity. nih.govresearchgate.net

Table 2: Key In Silico ADMET Parameters for Drug Development
ParameterDescriptionFavorable Range/Outcome
Molecular Weight (MW)Mass of the molecule.< 500 Da
LogPOctanol-water partition coefficient, a measure of lipophilicity.< 5
H-Bond DonorsNumber of N-H and O-H bonds.< 5
H-Bond AcceptorsNumber of N and O atoms.< 10
Gastrointestinal AbsorptionPrediction of absorption from the gut.High
Toxicity PredictionAssessment of potential risks like carcinogenicity or cytotoxicity.Non-toxic / Inactive

Dynamics and Binding Free Energy Calculations

While molecular docking provides a static snapshot of ligand binding, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the protein-ligand complex over time. researchgate.net MD simulations track the movements of atoms in the complex, providing insights into conformational changes and the persistence of key interactions. For imidazo[4,5-b]pyridine systems, MD simulations are used to validate docking poses and assess the stability of the ligand within the binding pocket. nih.gov Parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are analyzed to understand the flexibility and stability of the complex. researchgate.net

Following MD simulations, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Poisson-Boltzmann Surface Area (MM/PBSA) are used to calculate the binding free energy (ΔG_bind) of the ligand-protein complex. researchgate.netfrontiersin.org This value provides a more accurate estimation of binding affinity than docking scores alone. The binding free energy is composed of contributions from van der Waals forces, electrostatic interactions, polar solvation energy, and nonpolar solvation energy. nih.gov These calculations can reveal the primary driving forces for binding and help explain why certain derivatives exhibit higher potency than others. frontiersin.orgnih.gov

Mechanistic Elucidation of Biological Actions and Pathway Modulation

Computational studies are integral to elucidating the mechanisms through which imidazo[4,5-b]pyridine derivatives exert their biological effects. By identifying the primary molecular targets through docking and affinity calculations, researchers can map the compound's influence on cellular signaling pathways. nih.gov

Imidazopyridines have been shown to modulate a variety of cellular pathways involved in diseases like cancer. nih.govmdpi.com For example, computational and experimental work has demonstrated that derivatives of this scaffold can act as tubulin polymerization inhibitors, interfering with microtubule dynamics and leading to cell cycle arrest and apoptosis. nih.gov Other studies have identified their potential to inhibit key signaling molecules like phosphoinositide 3-kinase (PI3K) or modulate the activity of ATP-Binding Cassette (ABC) transporters. researchgate.netnih.gov

By combining computational predictions with experimental validation, a clearer picture of the compound's mechanism of action emerges. This integrated approach allows for the confirmation of molecular targets and provides a deeper understanding of how these molecules influence complex biological systems, ultimately guiding the development of novel therapeutics. researchgate.net

Chemoinformatic and QSAR (Quantitative Structure-Activity Relationship) Approaches in Compound Design

Chemoinformatic and Quantitative Structure-Activity Relationship (QSAR) studies are cornerstone computational techniques in modern drug discovery, enabling the rational design of novel therapeutic agents. These methods build mathematical models to correlate the chemical structure of compounds with their biological activities, thereby predicting the potency of new molecules before synthesis and guiding lead optimization. For systems involving the (3H-Imidazo[4,5-b]pyridin-7-yl)methanamine scaffold, which is a derivative of imidazo[4,5-b]pyridine, these approaches have been instrumental in developing potent kinase inhibitors and other therapeutic candidates.

A primary focus of QSAR studies on imidazo[4,5-b]pyridine derivatives has been the development of inhibitors for various protein kinases, which are crucial targets in oncology. mdpi.comrjraap.comnih.gov Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are frequently employed. mdpi.com CoMFA evaluates the steric and electrostatic fields of a molecule, while CoMSIA provides a more detailed analysis by including hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor fields. mdpi.com

In a notable study on sixty imidazo[4,5-b]pyridine derivatives as Aurora A kinase inhibitors, robust 3D-QSAR models were developed. nih.gov For a training set of 48 molecules, the CoMFA and CoMSIA models yielded high internal and external validation statistics, indicating strong predictive power. nih.gov The statistical robustness of these models is critical for their application in designing new compounds.

Table 1: Statistical Validation of 3D-QSAR Models for Imidazo[4,5-b]pyridine Derivatives as Aurora A Kinase Inhibitors. nih.govebi.ac.uk
Modelq² (or rcv²) (Cross-validated)r² (Non-cross-validated)pred (External Validation)
CoMFA0.7740.9750.933
CoMSIA0.8000.9770.959

The insights from these models are often visualized as 3D contour maps, which highlight regions where specific physicochemical properties are predicted to enhance or diminish biological activity. nih.gov For instance, these maps can guide chemists to add bulky groups in sterically favorable regions or place hydrogen-bond donors/acceptors in complementary areas to improve interaction with the target protein. Based on the contour maps from the Aurora A kinase study, researchers proposed thirty new analogues predicted to have significantly improved potencies. nih.gov

Beyond Aurora kinases, QSAR methodologies have been applied to design imidazopyridine inhibitors for other important cancer targets like Polo-Like Kinase 1 (PLK1). nih.govresearchgate.net In one study, a QSAR model for 33 imidazopyridine derivatives was developed using Multivariate Linear Regression (MLR). nih.govresearchgate.net This approach models the relationship between biological activity (expressed as pIC50) and various 0D-3D molecular descriptors. nih.gov Such descriptor-based models are valuable for understanding which fundamental properties—such as topology, geometry, or electronic features—drive the activity of the compounds. The resulting models were shown to be robust and capable of accurately predicting the activity of new structures. nih.gov

Table 2: Application of QSAR Models in the Design of Novel Imidazo[4,5-b]pyridine Derivatives.
Target KinaseQSAR Method(s)Number of Compounds in StudyOutcome of Computational DesignReference
Aurora A KinaseCoMFA, CoMSIA60Design of 30 new analogues with predicted high potency. nih.gov
Polo-Like Kinase 1 (PLK1)Multivariate Linear Regression (MLR)33Development of a predictive model based on 3D descriptors. nih.govresearchgate.net
VEGFR-2 KinaseCoMFA, CoMSIAN/A (Series of derivatives)Statistically robust model (q² = 0.635, r² = 0.930) to guide design. nih.gov

Similar 3D-QSAR studies have been conducted on related imidazopyridine scaffolds targeting other kinases, such as Vascular Endothelial Growth Factor-2 Receptor (VEGFR-2), further underscoring the broad applicability of these computational techniques. nih.gov For a series of tetrahydro-3H-imidazo[4,5-c]pyridine derivatives, a reliable CoMFA model was established with a cross-validated correlation coefficient (q²) of 0.635 and a high coefficient of determination (r²) of 0.930, demonstrating a strong correlation between the model's predictions and experimental data. nih.gov

Advanced Analytical Characterization Methodologies for 3h Imidazo 4,5 B Pyridin 7 Yl Methanamine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H-NMR, ¹³C-NMR, 2D-NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of imidazo[4,5-b]pyridine derivatives in solution. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) NMR techniques, allows for the precise assignment of all proton and carbon signals, confirming the connectivity and substitution pattern of the molecule. bohrium.com

¹H-NMR: The proton NMR spectrum provides information about the chemical environment, number, and connectivity of protons. For a typical (3H-Imidazo[4,5-b]pyridin-7-yl)methanamine scaffold, signals are expected in distinct regions. The aromatic protons on the pyridine (B92270) and imidazole (B134444) rings typically appear in the downfield region (δ 7.0-8.5 ppm). researchgate.net The protons of the aminomethyl group (-CH₂NH₂) would resonate further upfield, with the methylene (B1212753) protons likely appearing as a singlet around δ 4.5-5.0 ppm and the amine protons exhibiting a broad signal. irb.hr The N-H proton of the imidazole ring often appears as a broad singlet at a very downfield chemical shift (δ > 12 ppm). irb.hr

¹³C-NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The carbon atoms of the fused heterocyclic rings are typically observed in the range of δ 110-150 ppm. researchgate.net The methylene carbon of the methanamine group would appear significantly upfield, generally in the δ 20-40 ppm range. irb.hr

2D-NMR Techniques: To resolve ambiguities and confirm structural assignments, various 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): ¹H-¹H COSY experiments are used to identify proton-proton coupling networks, helping to assign adjacent protons within the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra reveal long-range (2-3 bond) correlations between protons and carbons. This is crucial for establishing connectivity across quaternary carbons and between different parts of the molecule, such as linking the methanamine substituent to the heterocyclic core. bohrium.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. This can be particularly useful for confirming the regiochemistry of substitution, for instance, by observing a NOE between a proton on the methanamine group and a nearby proton on the pyridine ring. bohrium.com

Table 1: Representative NMR Data for Imidazo[4,5-b]pyridine Derivatives This table compiles typical chemical shift ranges based on data from related structures. Actual values for this compound may vary.

Atom TypeTechniqueTypical Chemical Shift (δ ppm)Notes
Aromatic C-H¹H-NMR7.0 - 8.5Signals for protons on the pyridine ring.
Imidazole N-H¹H-NMR> 12.0Often a broad singlet, can exchange with D₂O.
-CH₂-¹H-NMR~4.6Methylene protons of the methanamine group.
-NH₂¹H-NMRVariable (broad)Amine protons, position and shape depend on solvent and concentration.
Aromatic C¹³C-NMR110 - 150Carbons of the fused imidazopyridine rings.
-CH₂-¹³C-NMR20 - 40Methylene carbon of the methanamine group.

Mass Spectrometry Techniques (e.g., ESI-MS, LC-MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight of this compound derivatives and providing evidence for their elemental composition. Electrospray ionization (ESI) is a soft ionization technique commonly used for these compounds, which typically protonates the molecule to generate a pseudomolecular ion [M+H]⁺. researchgate.netnih.gov

The empirical formula of this compound is C₇H₈N₄, with a monoisotopic mass of 148.0749 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can confirm this mass with high accuracy (typically within 5 ppm), which provides strong evidence for the proposed molecular formula. nih.gov

When coupled with liquid chromatography (LC-MS), this technique allows for the analysis of complex mixtures and the confirmation of the molecular weight of the main component as well as any impurities. researchgate.net Tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of the parent ion. By inducing fragmentation, characteristic product ions are formed, which can help to confirm the structure of different parts of the molecule. For some pyridine/imidazole derivatives, a common fragment corresponding to a 2,2'-bipyridine (B1663995) ion at m/z = 157 has been observed, though fragmentation for the specific title compound would be unique to its structure. researchgate.net

Table 2: Expected Mass Spectrometry Data for this compound

ParameterTechniqueExpected Value
Molecular Formula-C₇H₈N₄
Monoisotopic MassHRMS148.0749
Observed IonESI-MSm/z ≈ 149.0827 [M+H]⁺

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation. digitellinc.comnih.gov The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected vibrational bands include:

N-H Stretching: The primary amine (-NH₂) and the imidazole N-H group will show characteristic stretching vibrations in the region of 3100-3500 cm⁻¹. The primary amine typically shows two bands in this region.

C-H Stretching: Aromatic C-H stretches from the pyridine ring are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene (-CH₂) group will appear just below 3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the fused aromatic ring system typically occur in the 1450-1650 cm⁻¹ region. mdpi.com

N-H Bending: The bending vibration (scissoring) of the primary amine group is typically observed in the 1590-1650 cm⁻¹ range.

The presence and position of these bands provide qualitative confirmation of the key functional groups required by the structure. researchgate.net

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (Amine & Imidazole)Stretch3100 - 3500
Aromatic C-HStretch3000 - 3100
Aliphatic C-HStretch2850 - 3000
C=N / C=CStretch1450 - 1650
N-H (Amine)Bend1590 - 1650

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity Assessment and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are indispensable tools for determining the purity of synthesized this compound derivatives. nih.govbldpharm.com These techniques separate components of a mixture based on their differential partitioning between a stationary phase (e.g., C18 silica) and a mobile phase.

A sample of the synthesized compound is injected into the chromatograph, and a detector (typically UV-Vis) monitors the eluent. A pure compound should ideally result in a single, sharp peak in the chromatogram. The area of this peak relative to the total area of all peaks is used to calculate the purity of the sample, often expressed as a percentage. acs.org These methods are highly sensitive and can detect even trace amounts of impurities, starting materials, or side products. UPLC offers higher resolution and faster analysis times compared to traditional HPLC due to the use of smaller stationary phase particles. researchgate.net

Elemental Analysis for Empirical Formula Verification

Elemental analysis provides a quantitative determination of the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a purified sample. The experimentally determined percentages are compared with the theoretically calculated values based on the compound's molecular formula. irb.hr For C₇H₈N₄, the theoretical percentages are C: 56.74%, H: 5.44%, and N: 37.81%. A close agreement between the found and calculated values (typically within ±0.4%) provides strong evidence that the empirical formula of the synthesized compound is correct. nih.gov

Table 4: Theoretical Elemental Composition of C₇H₈N₄

ElementTheoretical Mass %
Carbon (C)56.74
Hydrogen (H)5.44
Nitrogen (N)37.81

X-ray Crystallography for Solid-State Structural Determination

While NMR spectroscopy determines the structure in solution, single-crystal X-ray crystallography provides the definitive, unambiguous structure of a molecule in the solid state. This technique is used when a suitable single crystal of the compound can be grown. The diffraction pattern of X-rays passing through the crystal is analyzed to generate a three-dimensional electron density map of the molecule.

This map allows for the precise determination of bond lengths, bond angles, and torsional angles. mdpi.com It confirms the molecular connectivity, regiochemistry, and stereochemistry without ambiguity. Furthermore, X-ray crystallography reveals how molecules are arranged in the crystal lattice, providing valuable information about intermolecular interactions such as hydrogen bonding, which can be crucial for understanding the physical properties of the solid material. mdpi.comnih.gov

Future Directions and Emerging Research Challenges

Development of Highly Efficient and Sustainable Synthetic Methodologies

A primary challenge in advancing the study of imidazo[4,5-b]pyridine derivatives is the development of synthetic methods that are not only efficient but also environmentally sustainable. Current research points towards several promising avenues. One-pot, three-component reactions are being explored to synthesize 2-(3H-imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamide derivatives, offering advantages such as shorter reaction times and easier workup procedures. researchgate.net The use of greener, eco-friendly media like glycerol (B35011) is also being investigated as a substitute for conventional solvents. researchgate.net

Furthermore, microwave-assisted synthesis has been shown to reduce reaction times and improve yields for certain 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives. researchgate.neteurjchem.com Future efforts will likely focus on adapting and refining these "green chemistry" approaches for the specific synthesis of (3H-Imidazo[4,5-b]pyridin-7-yl)methanamine and its analogues. The goal is to create scalable, cost-effective, and environmentally benign processes that can support extensive preclinical and clinical development.

Synthetic ApproachKey AdvantagesResearch Focus
One-Pot, Multi-Component Reactions Reduced reaction steps, easier workup, shorter time. researchgate.netOptimization for the specific this compound scaffold.
Green Solvents (e.g., Glycerol) Eco-friendly, sustainable. researchgate.netBroadening applicability across different synthetic pathways for imidazopyridines.
Microwave-Assisted Synthesis Reduced reaction times, higher yields, cleaner reactions. researchgate.neteurjchem.comAdapting protocols for diverse functional group tolerance and scalability.

Identification of Novel Biological Targets and Therapeutic Applications

The imidazopyridine scaffold is a versatile pharmacophore, with derivatives showing activity against a wide range of diseases, including cancer, microbial infections, and central nervous system (CNS) disorders. researchgate.netresearchgate.netmdpi.com A significant body of research has focused on their role as kinase inhibitors. For instance, derivatives of 3H-imidazo[4,5-b]pyridine have been developed as potent inhibitors of c-Met, Mixed-lineage protein kinase 3 (MLK3), and Aurora-A kinases, which are implicated in cancer. nih.govnih.govnih.gov

The future of research in this area lies in identifying novel biological targets to broaden the therapeutic potential of this compound class.

Expansion in Oncology: Beyond established kinase targets, new derivatives are being explored as covalent inhibitors for challenging targets like KRAS G12C. rsc.org The antiproliferative activity of tetracyclic imidazo[4,5-b]pyridine derivatives against various cancer cell lines, including MCF-7 and HCT116, suggests that DNA and RNA could be potential cellular targets. irb.hr

Metabolic Diseases: Recently, novel imidazopyridine derivatives have been described as inhibitors of Diacylglyceride O-acyltransferase 2 (DGAT2), a target for treating conditions like hepatic steatosis, type-2 diabetes, and obesity. nih.gov This opens a new therapeutic field for the scaffold beyond oncology and infectious diseases.

Antimicrobial Agents: With the rise of multi-drug resistant bacteria, the development of new antimicrobial agents is critical. Certain imidazo[4,5-b]pyridine derivatives have shown promising antibacterial and antifungal activity, suggesting this as a continued area for exploration. researchgate.netmdpi.com

Rational Design of Derivatives with Enhanced Potency and Selectivity

Rational drug design is crucial for transforming a promising scaffold into a viable drug candidate. For this compound, future research will concentrate on systematic structural modifications to optimize its pharmacological profile. Structure-activity relationship (SAR) studies have already provided valuable insights. For example, the introduction of an amino side chain on tetracyclic imidazo[4,5-b]pyridine cores has been shown to significantly influence antiproliferative activity. irb.hr

Key strategies for the rational design of new derivatives include:

Target-Specific Modifications: Co-crystallization studies of imidazo[4,5-b]pyridine-based derivatives with targets like Aurora-A kinase have revealed specific binding modes. nih.gov This structural information allows for the precise design of new analogues with modifications intended to enhance interactions with key residues in the target's binding site, thereby improving potency and selectivity. nih.gov

Scaffold Hopping: This strategy involves replacing the core scaffold with a structurally different but functionally similar moiety. It has been used to develop novel covalent inhibitors based on the imidazo[1,2-a]pyridine (B132010) backbone, a related scaffold. rsc.org This approach could be applied to discover new imidazo[4,5-b]pyridine derivatives with unique properties.

Physicochemical Property Optimization: Favorable physicochemical properties are essential for a compound's drug-likeness. Research into new 3H-imidazo[4,5-b]pyridine derivatives as MLK3 inhibitors has identified compounds with both high potency (IC50 values in the low nanomolar range) and desirable physicochemical characteristics, demonstrating the success of this dual-optimization approach. nih.gov

Advanced Computational Modeling for Predictive Compound Discovery

Computational modeling has become an indispensable tool in modern drug discovery, accelerating the design and identification of promising new compounds. For the imidazo[4,5-b]pyridine scaffold, a variety of computational techniques are being applied to predict biological activity and understand molecular interactions.

Molecular Docking and Dynamics: Molecular docking is used to predict the binding patterns and affinity of designed compounds within the active site of a biological target, such as the MLK3 kinase. nih.gov This is often followed by molecular dynamics (MD) simulations to evaluate the stability of the ligand-protein complex under physiological conditions. nih.gov

3D-QSAR: Three-dimensional quantitative structure-activity relationship (3D-QSAR) models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been used to explore the structural requirements for the activity of imidazopyridine analogues as allosteric inhibitors of Protein kinase B (Akt1). nih.gov These models generate contour maps that guide the design of new inhibitors with predicted high activity. nih.gov

Quantum Chemistry Methods: Density Functional Theory (DFT) is employed to investigate the global and local reactivity of imidazopyridine derivatives and to calculate properties like the HOMO-LUMO energy gap, which provides insights into intramolecular charge transfer. mdpi.comresearchgate.net Molecular Electrostatic Potential (MEP) analysis helps visualize electron density and identify potential sites for nucleophilic or electrophilic attack, predicting possible reaction outcomes. researchgate.net

Future work will involve integrating these methods into a cohesive workflow to move from virtual screening and hit identification to lead optimization with greater speed and accuracy.

Computational TechniqueApplication in Imidazopyridine ResearchOutcome
Molecular Docking Predicting binding modes and affinity of inhibitors in kinase active sites. nih.govnih.govIdentification of key interactions and ranking of potential inhibitors.
3D-QSAR (CoMFA/CoMSIA) Exploring structural requirements for activity against specific targets (e.g., Akt1). nih.govGuiding the design of novel derivatives with enhanced predicted activity.
Molecular Dynamics (MD) Evaluating the stability of ligand-protein complexes. nih.govConfirmation of binding modes and assessment of complex stability.
Density Functional Theory (DFT) Investigating molecular reactivity and electronic properties. mdpi.comresearchgate.netUnderstanding charge distribution and predicting reaction sites.

Integration of Artificial Intelligence and Machine Learning in Research Pathways

Artificial intelligence (AI) and machine learning (ML) are revolutionizing pharmaceutical research by analyzing vast datasets to identify patterns and make predictions that are beyond human capacity. nih.govijirt.org While specific applications to this compound are still emerging, the future of its development will undoubtedly be shaped by these technologies.

Key applications of AI/ML in the research pathway include:

Target Identification and Validation: AI algorithms can analyze complex biomedical data from genomics, proteomics, and metabolomics to identify and validate novel drug targets for the imidazopyridine scaffold. nih.govmdpi.com

Virtual Screening and De Novo Design: ML models can be trained to screen massive virtual libraries of compounds to identify those most likely to be active against a specific target. nih.gov Furthermore, generative AI models can design entirely new molecules (de novo drug design) with desired therapeutic profiles. mdpi.comresearchgate.net

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is a critical and often failure-prone stage of drug development. AI and ML models can predict these properties with increasing accuracy, allowing researchers to prioritize compounds with favorable pharmacokinetic and safety profiles early in the discovery process. mdpi.comresearchgate.net

The integration of AI and ML promises to make the discovery and development of new drugs based on the this compound scaffold more efficient, cost-effective, and successful. ijirt.orgijettjournal.org

Exploration of Chemical Probe Applications for Biological Pathway Interrogation

Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling researchers to study its function in biological systems. The imidazopyridine skeleton is an excellent platform for the development of such probes. nih.gov Its versatility allows for functionalization and conjugation without losing its core properties. nih.gov

Future research directions in this area include:

Fluorescent Probes: The imidazopyridine core can be designed to create luminescent probes for bioimaging. nih.gov The methanamine group of this compound provides a convenient attachment point for fluorophores or other reporter tags. These probes can be used in techniques like confocal microscopy to visualize the localization and dynamics of their target proteins within cells. nih.gov

Ligands for Metallic Ions: Imidazopyridines can act as ligands for metallic ions, forming complexes with applications in areas like electrochemiluminescence and sensing. nih.govmdpi.com By designing derivatives that can chelate specific ions, researchers can create sensors to detect the presence and concentration of these ions in biological environments. nih.gov

The development of chemical probes from the this compound structure will provide powerful tools for interrogating complex biological pathways, validating new drug targets, and deepening our understanding of disease mechanisms.

常见问题

Q. What are the standard synthetic routes for preparing (3H-Imidazo[4,5-b]pyridin-7-yl)methanamine and its derivatives?

The synthesis typically involves cyclization of substituted pyridine precursors. For example, intermediate 3H-imidazo[4,5-b]pyridine cores are generated via reactions like thermolysis of azidopyridines or cyclization using catalytic agents. Substitutions at the 7-position (e.g., methanamine groups) are introduced through nucleophilic displacement or coupling reactions. A patent example describes using bromo/fluorophenyl precursors with morpholinoethylamine under SEM-protected conditions to yield substituted derivatives . Key steps include protecting group strategies (e.g., SEM groups) and purification via column chromatography.

Q. Which analytical techniques are critical for characterizing this compound derivatives?

  • NMR Spectroscopy : 1^1H NMR (400 MHz, DMSO-d6d_6) resolves aromatic protons (δ 8.92–6.58 ppm) and substituent-related signals (e.g., SEM-protected groups at δ 3.33 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weights (e.g., [M+1]+^+ = 478.1 for bromo/fluorophenyl derivatives) .
  • X-ray Crystallography : Used sparingly due to solubility challenges, but DFT calculations (B3LYP/6-31G* basis set) predict vibrational energy levels and structural stability for imidazo[4,5-b]pyridine cores .

Q. What are the primary biological targets of imidazo[4,5-b]pyridine derivatives?

These compounds exhibit activity against kinases (e.g., Aurora-A/B/C, IC50_{50} = 0.042–0.227 µM) and complement factor B, making them candidates for anticancer and ophthalmic therapies . The methanamine group enhances target binding via hydrogen bonding with catalytic lysine residues in kinase domains .

Advanced Research Questions

Q. How can synthetic yields be optimized for imidazo[4,5-b]pyridine derivatives with bulky substituents?

  • Microwave-Assisted Synthesis : Reduces reaction time for cyclization steps (e.g., from 24 hrs to 30 mins) .
  • Protecting Group Alternatives : Replace SEM with Boc groups to simplify deprotection .
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) for coupling reactions to improve solubility of aromatic intermediates .

Q. How should researchers address contradictions in biological activity data across structurally similar derivatives?

  • Substituent-Specific Effects : For example, bromine at the 6-position increases kinase inhibition but reduces solubility, while ethyl groups enhance lipophilicity and membrane permeability .
  • Assay Validation : Cross-validate results using orthogonal assays (e.g., fluorescence polarization vs. radiometric kinase assays) to rule out false positives .

Q. What computational methods are recommended for predicting the reactivity of imidazo[4,5-b]pyridine derivatives?

  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
  • Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., Aurora kinases) to guide rational design of methanamine-linked derivatives .

Q. How can structure-activity relationship (SAR) studies be systematically designed for this scaffold?

  • Position-Specific Modifications :
PositionModificationEffect
2Chloro/methyl groupsStabilizes hydrophobic pockets in kinases
7Methanamine vs. carboxylateSwitches activity from kinase inhibition to complement factor B binding
  • 3D-QSAR Models : Use CoMFA/CoMSIA to correlate steric/electronic properties with IC50_{50} values .

Methodological Notes

  • Handling Solubility Issues : Hydrochloride salts of 7-carboxylic acid derivatives improve aqueous solubility for in vivo studies .
  • Data Reproducibility : Document reaction conditions rigorously (e.g., CAN oxidation at 8–14°C for 12 hrs) to ensure consistency in imidazo[4,5-b]pyridine synthesis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3H-Imidazo[4,5-b]pyridin-7-yl)methanamine
Reactant of Route 2
(3H-Imidazo[4,5-b]pyridin-7-yl)methanamine

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